molecular formula C14H10BrNO B1407288 3-Bromo-4-m-tolyloxybenzonitrile CAS No. 1553446-27-7

3-Bromo-4-m-tolyloxybenzonitrile

Cat. No. B1407288
CAS RN: 1553446-27-7
M. Wt: 288.14 g/mol
InChI Key: GKIIHQDRDXGYJJ-UHFFFAOYSA-N
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Description

3-Bromo-4-m-tolyloxybenzonitrile is a chemical compound with the molecular formula C14H10BrNO and a molecular weight of 288.14 . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-m-tolyloxybenzonitrile consists of a benzene ring with a bromine atom and a tolyloxy group attached . The exact arrangement of these groups can influence the compound’s reactivity and other properties .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-4-m-tolyloxybenzonitrile are not available, it’s likely that it participates in typical organic reactions such as substitution or addition reactions .


Physical And Chemical Properties Analysis

3-Bromo-4-m-tolyloxybenzonitrile has a predicted boiling point of 352.7±37.0 °C and a predicted density of 1.47±0.1 g/cm3 . These properties can influence how the compound behaves in different environments and how it can be manipulated in the lab .

Scientific Research Applications

Environmental Degradation Studies

Research has been conducted on the biotransformation of halogenated aromatic nitriles, such as bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile), under various environmental conditions. These studies provide insights into the degradation pathways of halogenated nitriles in different anaerobic conditions, which is crucial for understanding the environmental fate and potential impact of related compounds, including "3-Bromo-4-m-tolyloxybenzonitrile" (Knight, Berman, & Häggblom, 2003).

Synthetic Applications

The synthesis of related compounds, such as 3-bromo-4-isobutyloxyphenyl carbothioamide, demonstrates the chemical versatility and potential applications of brominated benzonitriles in the development of biologically active molecules and herbicides. These synthetic approaches can inform methodologies for producing derivatives of "3-Bromo-4-m-tolyloxybenzonitrile" for various scientific purposes (Wang et al., 2016).

Herbicide Action Mechanism

Studies on bromoxynil have explored its mechanism of action as a herbicide, specifically its ability to induce rapid cell death in plants. Understanding the cellular effects of bromoxynil, such as cytosol acidification, can provide a foundation for researching the biological activities of similar compounds, including "3-Bromo-4-m-tolyloxybenzonitrile" and their potential as herbicides or research tools in plant biology (Morimoto & Shimmen, 2008).

Exposure and Health Implications

Research on the exposure of rural residents to bromoxynil during herbicide application seasons highlights the importance of understanding the health implications of related brominated benzonitriles. These studies can inform safety guidelines and risk assessments for the use of "3-Bromo-4-m-tolyloxybenzonitrile" in agricultural or other settings (Semchuk et al., 2004).

Spectroscopic and Theoretical Investigations

The detailed spectroscopic and theoretical analysis of compounds similar to "3-Bromo-4-m-tolyloxybenzonitrile" enriches our understanding of their electronic structure, vibrational properties, and potential applications in various fields, including material science and environmental chemistry (Shajikumar & Raman, 2018).

properties

IUPAC Name

3-bromo-4-(3-methylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c1-10-3-2-4-12(7-10)17-14-6-5-11(9-16)8-13(14)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIIHQDRDXGYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-m-tolyloxybenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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